tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Overview
Description
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
The synthesis of tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of this compound with specific reagents to form the desired product . The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Chemical Reactions Analysis
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: This compound has a similar spiro structure but differs in the position of the oxo group.
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: This compound contains an amino group instead of an oxo group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a variety of applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-5-12(8-13)9(14)4-7-16-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKOZWCHBLIVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823269-85-7 | |
Record name | tert-butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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